molecular formula C9H8ClNO4 B8245121 Methyl 2-chloro-6-methyl-3-nitrobenzoate

Methyl 2-chloro-6-methyl-3-nitrobenzoate

Cat. No.: B8245121
M. Wt: 229.62 g/mol
InChI Key: NWVCJGYMNKJVRE-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4 It is a derivative of benzoic acid and is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-6-methyl-3-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 2-chloro-6-methylbenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Methyl 2-chloro-6-methyl-3-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-chloro-6-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-chloro-6-methyl-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its structural features.

    Material Science: Used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-chloro-6-methyl-3-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. In substitution reactions, the chloro group is replaced by a nucleophile through a nucleophilic substitution mechanism.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-6-methyl-2-nitrobenzoate
  • Methyl 2-methyl-3-nitrobenzoate
  • Methyl 2,6-difluoro-3-nitrobenzoate

Uniqueness

Methyl 2-chloro-6-methyl-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both chloro and nitro groups on the benzene ring makes it a versatile intermediate for various chemical transformations.

Properties

IUPAC Name

methyl 2-chloro-6-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-5-3-4-6(11(13)14)8(10)7(5)9(12)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVCJGYMNKJVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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